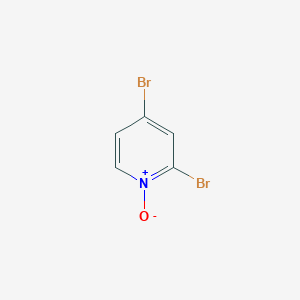

2,4-Dibromopyridine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dibromopyridine 1-oxide is a chemical compound used for industrial and scientific research . It is also known by other names such as Pyridine,2,4-dibromo-,1-oxide;2,3-PYRIDINEDIACRBOXYLIC ANHYDRID;2,4-Dibrom-pyridin-N-oxid .

Synthesis Analysis

The synthesis of this compound can be achieved through an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . This method is characterized by its simplicity, high yield, and suitability for large-scale preparation .Molecular Structure Analysis

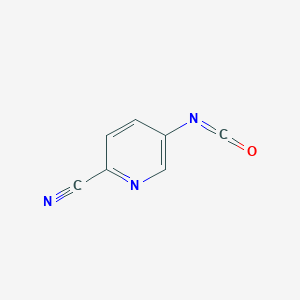

The molecular formula of this compound is CHBrN . It has an average mass of 236.892 Da and a monoisotopic mass of 234.863205 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, 2-bromo-4-nitropyridine 1-oxide and acetyl bromide can produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C .Mechanism of Action

While the specific mechanism of action for 2,4-Dibromopyridine 1-oxide is not explicitly mentioned in the search results, pyridine N-oxides, a class to which this compound belongs, are known to act as mild Lewis bases. They can activate certain kinds of Lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 2,4-Dibromopyridine 1-oxide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

While specific future directions for 2,4-Dibromopyridine 1-oxide were not found in the search results, it’s worth noting that compounds possessing the pyridine N-oxide moiety have been used in various oxidation reactions and have potential applications in the synthesis of pharmaceutical intermediates .

Properties

IUPAC Name |

2,4-dibromo-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTHDBIDRZSXAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Br)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555316 |

Source

|

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117196-08-4 |

Source

|

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)